4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes chlorophenoxy, acetamido, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with ethoxyphenylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[2-(3-CHLOROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]-2-ETHOXYPHENYL 4-CHLOROBENZOATE
- 4-[(E)-{[2-(3-CHLOROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE
- 4-[(E)-{[2-(4-CHLOROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
What sets 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H20Cl2N2O5 |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H20Cl2N2O5/c1-2-31-22-13-16(7-12-21(22)33-24(30)19-5-3-4-6-20(19)26)14-27-28-23(29)15-32-18-10-8-17(25)9-11-18/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+ |
InChI Key |
NMTKPUKNKKSNCD-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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